rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride
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Overview
Description
rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C11H17N·HCl It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride typically involves the reaction of 2,6-diallyl-1,2,3,6-tetrahydropyridine with hydrochloric acid. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as palladium on carbon (Pd/C) may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include:
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) are employed to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the allyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Reactions are often carried out in solvents like dichloromethane (DCM) or acetonitrile (MeCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: N-oxides of this compound.
Reduction: Various tetrahydropyridine derivatives.
Substitution: Compounds with different substituents replacing the allyl groups.
Scientific Research Applications
rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
rac-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds, such as:
2,6-Diallyl-1,2,3,6-tetrahydropyridine: The non-racemic form of the compound.
2,6-Dimethyl-1,2,3,6-tetrahydropyridine: A similar compound with methyl groups instead of allyl groups.
2,6-Diphenyl-1,2,3,6-tetrahydropyridine: A compound with phenyl groups replacing the allyl groups.
Properties
IUPAC Name |
(2R,6R)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-3-6-10-8-5-9-11(12-10)7-4-2;/h3-5,8,10-12H,1-2,6-7,9H2;1H/t10-,11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJHGZAVMOHPRGN-NDXYWBNTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1CC=CC(N1)CC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC[C@@H]1CC=C[C@H](N1)CC=C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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